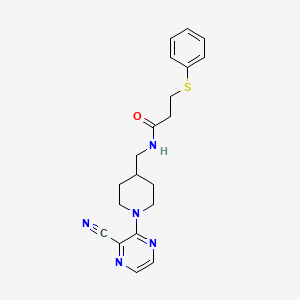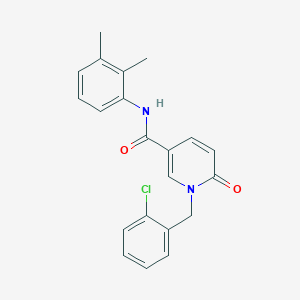![molecular formula C26H26F3NO6S B2607968 Propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate CAS No. 477499-54-0](/img/structure/B2607968.png)
Propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate is a useful research compound. Its molecular formula is C26H26F3NO6S and its molecular weight is 537.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photophysical Probes for Biological Systems
Research into compounds with complex structures like Propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate often explores their photophysical properties for applications in biological systems. A study detailed the photophysical behavior of probes similar in structure, in various solvents, to understand their emission properties. Such compounds are used to study peptide and protein structures by altering their folding-unfolding kinetics, highlighting their potential as versatile tools in biochemistry and molecular biology (Moreno Cerezo et al., 2001).
Synthesis of Naproxen Derivatives
The compound's structural framework is conducive to synthesizing derivatives with potential pharmaceutical applications. Research on naproxen derivatives, sharing a similar naphthalene motif, showed regioselective C-C bond formation, leading to novel compounds. Such synthetic methodologies expand the chemical space of drug-like molecules, paving the way for the development of new therapeutic agents (Pal et al., 2007).
Probing Amyloid Aggregates
Another application of structurally related compounds is in the development of fluorescent probes for detecting β-amyloid aggregates, a hallmark of Alzheimer’s disease. A study demonstrated the synthesis of a fluorescent probe that binds to Aβ(1–40) aggregates, offering a potential tool for the molecular diagnosis of Alzheimer’s disease. This application underscores the relevance of such compounds in developing diagnostic tools for neurodegenerative diseases (Fa et al., 2015).
Anticancer Drug Development
The compound's structural class has also been explored for anticancer applications. A derivative was synthesized and found to induce cell death in various cancer cell lines, including those from lung, gastric, and colorectal cancers. The compound showed promise in suppressing tumor growth in animal models, suggesting its potential as a new anticancer drug (Nishizaki et al., 2014).
Gas Separation Technologies
Compounds with naphthalene sulfonamide structures have been investigated for their utility in gas separation technologies. Sulfonated polyimide membranes, derived from similar molecular frameworks, show enhanced selectivity and permeability for gases like hydrogen and carbon dioxide. This application is crucial for environmental and energy-related technologies, highlighting the compound's relevance beyond biomedical research (Tanaka et al., 2006).
Eigenschaften
IUPAC Name |
propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3NO6S/c1-13(2)36-25(33)21(24(32)26(27,28)29)19-12-20(17-8-6-7-9-18(17)22(19)31)30-37(34,35)23-15(4)10-14(3)11-16(23)5/h6-13,21,30-31H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATCUVNGESRTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C(C(=O)C(F)(F)F)C(=O)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F3NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2607890.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide](/img/structure/B2607893.png)
![3-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2607894.png)




![5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B2607901.png)
![3-[[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2607904.png)


